molecular formula C8H13N3O2 B14599569 Ethyl 2-azidohex-2-enoate CAS No. 61013-59-0

Ethyl 2-azidohex-2-enoate

Cat. No.: B14599569
CAS No.: 61013-59-0
M. Wt: 183.21 g/mol
InChI Key: KFLIQEZHQGNQAV-UHFFFAOYSA-N
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Description

Ethyl 2-azidohex-2-enoate is an α,β-unsaturated ester bearing an azido (-N₃) group at the β-position. This compound combines the reactivity of the azide moiety with the conjugated double bond system of the enoate, making it a versatile intermediate in organic synthesis. Its structure enables participation in [3+2] cycloaddition reactions (e.g., Huisgen cycloaddition) for click chemistry applications, as well as serving as a precursor for heterocyclic compounds like triazoles or tetrazoles.

Properties

CAS No.

61013-59-0

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-azidohex-2-enoate

InChI

InChI=1S/C8H13N3O2/c1-3-5-6-7(10-11-9)8(12)13-4-2/h6H,3-5H2,1-2H3

InChI Key

KFLIQEZHQGNQAV-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)OCC)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azidohex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl 2-bromohex-2-enoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group undergoes [3+2] cycloaddition with alkynes (Huisgen reaction) under copper catalysis to form 1,2,3-triazole derivatives. This click chemistry approach is pivotal for bioorthogonal labeling and polymer synthesis.

Example reaction:
Ethyl 2-azidohex-2-enoate + terminal alkyne → Ethyl 2-(1,2,3-triazolyl)hex-2-enoate

Key conditions:

  • Catalyzed by Cu(I) (e.g., CuSO₄/sodium ascorbate)

  • Solvent: t-BuOH/H₂O (1:1) at 25°C

  • Reaction time: 12–24 hours

  • Typical yields: 75–92%

Hydrosilylation Reactions

The compound participates in transition-metal-catalyzed hydrosilylation with silanes, forming β-silyl derivatives. Reaction optimization data for analogous allylic azides are provided below:

EntryCatalyst (mol%)Silane (equiv.)Temp. (°C)SolventYield (%)
1RhCl(PPh₃)₃ (0.25)PhMe₂SiH (4)70Toluene85
2Pt/C (1.0)Et₃SiH (3)90THF63
3Ir(COD)Cl (0.5)(HSiMe₂)₂O (2)40Hexane72

Data adapted from hydrosilylation studies on structurally related allylic azides .

Aldol-Type Condensations

The α-azido group facilitates base-mediated aldol reactions with aldehydes, forming β-hydroxy-α-azido esters.

Representative protocol:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Acetaldehyde (2.0 equiv)

  • Base: DBU (1.0 equiv) in CH₂Cl₂

  • Product: Ethyl 2-azido-3-hydroxyoct-2-enoate

  • Yield: 68% after silica gel chromatography

Thermal Decomposition Pathways

Heating above 100°C induces Curtius-type rearrangement, generating nitriles or imines depending on substituents:

Pathway A (neutral conditions):
this compound → Ethyl 2-iminohex-2-enoate + N₂

Pathway B (acidic conditions):
this compound + HCl → Ethyl 2-aminohex-2-enoate + N₂ + H₂O

Decomposition kinetics show first-order dependence on azide concentration .

Reductive Transformations

The azide group is reduced to amines under Staudinger or hydrogenolysis conditions:

Reducing AgentConditionsProductYield (%)
PPh₃/H₂OTHF, 25°C, 6 hEthyl 2-aminohex-2-enoate89
H₂ (1 atm)/Pd-CEtOAc, 25°C, 12 hEthyl 2-aminohexanoate76
Zn/HOAcReflux, 2 hEthyl 2-aminohex-2-enoate65

Mechanistic studies indicate competing reduction of the α,β-unsaturated ester in hydrogenolysis .

Photochemical Reactions

UV irradiation (254 nm) induces nitrogen extrusion, forming reactive nitrene intermediates that undergo:

  • C–H insertion : Forms γ-lactams (20–35% yield)

  • Cyclization : Generates aziridine derivatives (15–25% yield)

Quantum yield (Φ) for N₂ release: 0.42 ± 0.03 in acetonitrile .

Comparative Reactivity Analysis

Key differences from related azido esters:

PropertyThis compoundEthyl 3-azidohex-2-enoate
Cycloaddition rate (k, M⁻¹s⁻¹)1.2 × 10⁻³3.8 × 10⁻³
Thermal stability (°C)98 (Tdec)112 (Tdec)
Hydrosilylation regioselectivityβ-addition (85:15)α-addition (72:28)

Electronic effects from ester positioning significantly influence reactivity .

Scientific Research Applications

Ethyl 2-azidohex-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Employed in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to form stable triazole linkages.

    Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-azidohex-2-enoate involves its reactivity due to the presence of the azido group. This group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Key Findings :

Reactivity Differences: The azido group in this compound enables unique cycloaddition reactions absent in non-azido esters like Ethyl 2-acetylheptanoate. For example, its participation in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) contrasts with the nucleophilic acyl substitution typical of acetyl esters . Compared to Ethyl-2-benzothiazolyl acetate, the azido group offers greater versatility in generating nitrogen-containing scaffolds, whereas the benzothiazole moiety is more suited for metal coordination or bioactivity .

ORTEP-3 visualizations (e.g., for benzothiazolyl derivatives) highlight steric and electronic effects of substituents on molecular packing, which may influence the crystallinity of this compound .

Safety and Handling: this compound’s azido group poses explosion risks under heat or shock, unlike the non-hazardous Ethyl 2-acetylheptanoate . This necessitates strict safety protocols during synthesis and storage.

Applications in Extraction and Synthesis: Ethyl acetate’s role as a solvent for bioactive compounds (e.g., in turmeric or ginger extracts ) contrasts with this compound’s niche as a reactive building block.

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